molecular formula C7H12ClNO2 B11818665 rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo

rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo

Cat. No.: B11818665
M. Wt: 177.63 g/mol
InChI Key: KGMCAYXEPHCFKU-JTSQCNDSSA-N
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Description

rac-(1R,4S,5S)-5-methyl-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride, endo, is a compound belonging to the class of bicyclic structures These structures are valuable in the development of bio-active compounds due to their unique spatial configuration and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a modular approach using photochemistry. One common method is the [2+2] cycloaddition reaction, which allows for the efficient creation of the bicyclic structure . This method can be further derivatized with numerous transformations to access new chemical spaces .

Industrial Production Methods

Industrial production of this compound often leverages the same photochemical methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride apart is its specific spatial configuration and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for exploring new chemical spaces and developing novel bio-active compounds.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-4-5-2-7(4,6(9)10)8-3-5;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+,7+;/m0./s1

InChI Key

KGMCAYXEPHCFKU-JTSQCNDSSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@]1(NC2)C(=O)O.Cl

Canonical SMILES

CC1C2CC1(NC2)C(=O)O.Cl

Origin of Product

United States

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